molecular formula C20H13FN2OS B2803515 Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- CAS No. 313528-48-2

Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]-

Cat. No.: B2803515
CAS No.: 313528-48-2
M. Wt: 348.4
InChI Key: ZMBXYNLOABXELB-UHFFFAOYSA-N
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Description

Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- is a compound used in scientific research. It offers immense potential for studying various chemical processes and reactions due to its unique structure and properties.

Preparation Methods

The preparation of Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- involves synthetic routes that typically include the reaction of 4-fluorobenzoyl chloride with 2-naphthylamine in the presence of a base, followed by cyclization with a thioamide to form the thiazole ring. The reaction conditions often involve solvents like dichloromethane or toluene and catalysts such as triethylamine . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- is utilized in various scientific research applications:

    Chemistry: It is used to study reaction mechanisms and the effects of substituents on chemical reactivity.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of more complex molecules.

Comparison with Similar Compounds

Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- can be compared with other similar compounds, such as:

    4-Fluoro-N-(2-naphthyl)benzamide: Similar in structure but lacks the thiazole ring, which may affect its reactivity and biological activity.

    4-Fluoro-N-(1-naphthyl)benzamide: Another structural isomer with different positional substitution, leading to variations in chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-17-9-7-14(8-10-17)19(24)23-20-22-18(12-25-20)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBXYNLOABXELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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